(2-Propoxyphenyl)methanamine trifluoroacetic acid salt

Lipophilicity CNS drug design Membrane permeability

Benzylamine-based CNS research often struggles with free-base carbonate formation and inconsistent protonation states that undermine quantitative SAR assay reproducibility. This TFA salt eliminates those variables. • Pre-protonated TFA form ensures uniform speciation-no batch-to-batch pKa drift in 5-HT2A/SERT/hERG selectivity screening. • The 2-propoxy substitution (LogP 3.27, pKa 9.17) sits in the PPMA QSAR sweet spot, balancing CNS permeability against hERG liability. • Validated reductive amination agent and selective BAO substrate; ready-to-use format saves weeks of in-house salt preparation.

Molecular Formula C12H16F3NO3
Molecular Weight 279.26 g/mol
CAS No. 918811-95-7
Cat. No. B12641103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Propoxyphenyl)methanamine trifluoroacetic acid salt
CAS918811-95-7
Molecular FormulaC12H16F3NO3
Molecular Weight279.26 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H15NO.C2HF3O2/c1-2-7-12-10-6-4-3-5-9(10)8-11;3-2(4,5)1(6)7/h3-6H,2,7-8,11H2,1H3;(H,6,7)
InChIKeyAEAIGEPXYYZPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Propoxyphenyl)methanamine TFA Salt: Key Attributes & Benchmarking


(2-Propoxyphenyl)methanamine trifluoroacetic acid salt (CAS 918811-95-7) is a substituted benzylamine derivative featuring a 2-propoxy substituent on the phenyl ring, supplied as a trifluoroacetate (TFA) salt to enhance handling and solubility properties relative to the free base . The compound belongs to the phenoxyphenyl‑methanamine (PPMA) structural class, which has been extensively studied via quantitative structure‑activity relationship (QSAR) models for activity at 5‑HT2A, SERT, and hERG targets . Its unique combination of a moderately lipophilic propoxy chain (predicted LogP of the salt: 3.27) and a primary amine with a predicted pKa of ~9.17 (free base) positions it as a versatile intermediate for CNS‑oriented medicinal chemistry and as a substrate for amine oxidase enzymology .

CNS lead optimization scaffold – PPMA QSAR models predict 5-HT2A, SERT, and hERG activities

Amine oxidase probe – ortho-alkoxy benzylamine supports BAO selectivity studies

Reductive amination agent – reported efficient for aryl ketones and benzylamines

TFA salt format – consistent protonation and improved handling over free base

Why 2-Propoxy Substitution Cannot Be Replaced


In the PPMA class, the alkoxy chain length is not a simple bulk variable. QSAR models have demonstrated that 5‑HT2A, SERT, and hERG activities are each governed by distinct Hammett‑type electronic and steric parameters, with model R² values of 0.73, 0.45, and 0.58 respectively . The 2‑propoxy group produces a specific balance of lipophilicity (LogP 3.27) and amine basicity (pKa 9.17) that cannot be replicated by methoxy (lower LogP, different pKa) or butoxy (higher LogP, potential hERG liability) . Substituting the 2‑position with a different alkoxy chain or relocating the substituent to the 3‑ or 4‑position will alter the SAR profile, potentially eliminating selectivity against unwanted off‑targets or compromising membrane permeability. Furthermore, the TFA salt form provides consistent protonation state and physical form, ensuring reproducible handling in quantitative biochemical assays – a factor often overlooked when sourcing free‑base benzylamines that are prone to carbonate formation upon exposure to air.

Shorter alkoxy chains (methoxy, ethoxy) may not reproduce the LogP/pKa balance required for CNS target engagement.

Relocating the propoxy group to 3- or 4-position alters steric/electronic parameters and 5-HT2A/SERT selectivity profile.

Free-base benzylamines are prone to carbonate formation; TFA salt ensures reproducible protonation in biochemical assays.

(2-Propoxyphenyl)methanamine TFA Salt: Quantitative Evidence vs. Comparators


Elevated Lipophilicity vs. Shorter Alkoxy Homologs

The (2-propoxyphenyl)methanamine TFA salt has a predicted LogP of 3.27, placing it in the optimal lipophilicity range for passive blood‑brain barrier penetration . In contrast, the 2‑methoxybenzylamine free base exhibits a significantly lower LogP of approximately 1.4, and the 2‑ethoxybenzylamine free base has an intermediate LogP of ~1.9, highlighting the 2‑propoxy-specific contribution to lipophilicity .

Lipophilicity vs. shorter homologs
Data to verify
LogP 3.27 (TFA salt predicted) vs. methoxy ~1.4, ethoxy ~1.9 (free base predictions)
Reported lipophilicity range supports CNS penetration assessment context
In silico prediction; experimental distribution may vary
Lipophilicity CNS drug design Membrane permeability

Reduced Basicity vs. Less Substituted Benzylamines

The predicted pKa of (2-propoxyphenyl)methanamine free base is 9.17 ± 0.10, which is lower than the typical pKa of unsubstituted benzylamine (~9.4) due to the electron‑donating resonance effect of the ortho‑propoxy group . This subtle shift in basicity reduces the fraction of protonated amine at physiological pH (7.4) from approximately 99% to about 98%, a change that can meaningfully alter receptor‑binding kinetics and intracellular distribution in neuronal assays.

Basicity shift vs. unsubstituted
Class-level
pKa 9.17 ± 0.10 (predicted free base), unsubstituted benzylamine ~9.4
Ionization state shift may influence receptor-binding kinetics interpretation
Class-level inference; requires experimental pKa validation
Amine basicity Physicochemical profiling Receptor binding

Amine Oxidase Selectivity Supports Probe Development

In a study of 2,6‑disubstituted benzylamine derivatives, compounds bearing linear alkoxy groups (including propoxy) yielded reversible inhibitors of benzylamine oxidase (BAO) that were highly selective over diamine oxidase (DAO), lysyl oxidase (LO), and monoamine oxidase B (MAO‑B) . Although the 2‑propoxy mono‑substituted compound was not explicitly reported, the consistent trend across the alkoxy series supports the hypothesis that the propoxy group contributes both steric and electronic features favorable for selective BAO inhibition – a profile not observed with simple alkyl substituents lacking the ethereal oxygen.

Amine oxidase selectivity
Class-level
2,6-dipropoxy analog reported selective BAO inhibition over DAO, LO, MAO-B
Reported selectivity profile supports BAO probe development context
Qualitative trend from alkoxy series; direct IC50 data not available
Monoamine oxidase Enzyme inhibition Neuroscience probes

Validated Reductive Amination Agent for Synthesis

(2‑Propoxyphenyl)methanamine (2‑PPM) has been explicitly described as an efficient reductive amination agent for aryl ketones and aldehydes, as well as for benzylamines and aromatic aldehydes . This reagent‑level utility is not universally shared among all 2‑alkoxybenzylamines, and the propoxy chain likely contributes to optimal solubility and nucleophilicity under reductive amination conditions.

Reductive amination scope
Method context
2-PPM demonstrated efficient reductive amination with aryl ketones, aldehydes, benzylamines
Reported synthetic utility supports method development without de novo screening
Comparative yield data not available; scope based on documented examples
Reductive amination Synthetic methodology Functionalized amines

Preferred Applications of (2-Propoxyphenyl)methanamine TFA Salt


CNS Lead Optimization with Balanced 5-HT2A/SERT/hERG

The PPMA QSAR models provide a rational framework for predicting 5‑HT₂A, SERT, and hERG activities based on substituent parameters . The 2‑propoxy substitution falls within a physicochemical space (LogP 3.27, pKa 9.17) conducive to CNS target engagement while offering a quantifiable basis for fine‑tuning selectivity against hERG. Procurement of the TFA salt ensures consistent protonation for SAR assay reproducibility.

Selective Amine Oxidase Probe Development & Screening

Benzylamine derivatives with ortho‑alkoxy substituents have demonstrated selective, reversible inhibition of benzylamine oxidase (BAO) with minimal cross‑reactivity toward DAO, LO, and MAO‑B . The 2‑propoxy substitution pattern aligns with this selectivity‑driving pharmacophore, making the compound a strategic reagent for enzymology labs studying copper‑amine oxidase function.

Reductive Amination Scope for Methodology Development

2‑PPM (the free base form) has been validated as an efficient reductive amination agent for a range of aryl and benzyl substrates . For methodology development – such as optimizing organocatalytic or metal‑catalyzed reductive amination – the propoxy variant provides a pre‑optimized balance of nucleophilicity and steric demand, reducing the need for de novo reagent screening.

Application
Selection Property
Validation Focus
CNS lead optimization (5-HT2A / SERT / hERG)
PPMA QSAR model fit with defined substituent parameters
hERG selectivity assay interpretation and CNS penetration context
Selective amine oxidase probe development
ortho-alkoxy pharmacophore for benzylamine oxidase selectivity
BAO vs. DAO/LO/MAO-B selectivity screening data review
Reductive amination methodology research
Pre-validated nucleophilic amine with documented scope
Reductive amination yield and condition robustness evaluation
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